This compound falls under the category of purine derivatives, specifically classified as an amine due to the presence of an amino group at the 6-position. It is also recognized as a deuterated compound, which is crucial for applications in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
The synthesis of 2-Deuterio-7H-purin-6-amine typically involves several methods that utilize deuterated precursors. One common approach is the deuteration of existing purine structures through various chemical reactions.
The molecular structure of 2-Deuterio-7H-purin-6-amine can be described as follows:
2-Deuterio-7H-purin-6-amine participates in various chemical reactions typical for purines:
The mechanism of action for 2-Deuterio-7H-purin-6-amine primarily revolves around its role as a building block for nucleic acids and its use in biochemical assays:
2-Deuterio-7H-purin-6-amine has several scientific applications:
The compound systematically named 2-Deuterio-7H-purin-6-amine (CAS: 109923-52-6) is a deuterium-labeled derivative of adenine. Its molecular formula is C₅H₄DN₅, reflecting the substitution of a hydrogen atom at the C-2 position with deuterium (²H or D), a stable hydrogen isotope. The molecular weight is 136.13 g/mol, a 1.01 g/mol increase compared to unlabeled adenine (C₅H₅N₅, MW 135.13 g/mol) due to the neutron in the deuterium nucleus [2] . The IUPAC name 2-deuterio-3,7-dihydropurin-6-imine explicitly denotes:
NC1=NC(=N)C2=NC=CN12 (with deuterium implied at C-2). Table 1: Molecular Identity Comparison
| Property | 2-Deuterio-7H-purin-6-amine | Non-Deuterated Adenine |
|---|---|---|
| Molecular Formula | C₅H₄DN₅ | C₅H₅N₅ |
| Molecular Weight (g/mol) | 136.13 | 135.13 |
| CAS Number | 109923-52-6 | 73-24-5 |
| IUPAC Name | 2-Deuterio-3,7-dihydropurin-6-imine | 7H-Purin-6-amine |
| Canonical SMILES | NC1=NC(=N)C2=NC=CN12 | NC1=NC=NC2=C1N=CN2 |
Deuterium incorporation occurs exclusively at the C-2 position of the purine ring, as confirmed by the synonym Adenine-[2-d] and the InChI identifier InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i2D. The /i2D suffix specifies isotopic substitution at atom position 2 (the hydrogen atom attached to C-2). This site-specific labeling is critical for:
Structurally, 2-Deuterio-7H-purin-6-amine retains the core features of adenine but exhibits subtle differences due to isotopic substitution:
Table 2: Key Bond Parameters from Crystallography
| Bond/Parameter | 2-Deuterio-7H-purin-6-amine | Adenine |
|---|---|---|
| C2-D/H Length (Å) | 1.090 | 1.103 |
| N1-C2-N3 Angle (°) | 116.1 | 116.0 |
| N9-H···N3 Hydrogen Bond (Å) | 2.892 | 2.895 |
X-ray Diffraction (XRD)Single-crystal XRD reveals a monoclinic space group (P2₁/c) with unit cell parameters a=7.12 Å, b=6.89 Å, c=12.31 Å, β=112.5°. Deuterium substitution does not alter crystal lattice dimensions versus adenine (±0.5% deviation), confirming isotopic isomorphism [6].
Nuclear Magnetic Resonance (NMR)¹H-NMR and ²H-NMR spectroscopy provide definitive validation of labeling:
Table 3: NMR Spectroscopic Signatures
| Nucleus/Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (DMSO-d₆) | 8.20 (missing) | - | C-2 H (adenine) |
| ²H (DMSO-d₆) | 8.18 | Singlet | C-2 D |
| ¹³C (DMSO-d₆) | 152.1 | Singlet | C-2 |
Fourier-Transform Infrared (FTIR) SpectroscopyKey IR vibrations further confirm structure and labeling:
Mass SpectrometryHigh-resolution ESI-MS shows a molecular ion peak at m/z 137.13 [M+H]⁺, distinguishing it from adenine (m/z 136.12). The +1 Da shift confirms deuterium incorporation [2] [10].
This multi-technique characterization establishes 2-Deuterio-7H-purin-6-amine as a structurally faithful, isotopically labeled probe for tracking adenine in biological and chemical systems.
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: